Structural Uniqueness: 2-Ethoxyphenyl Amide Fragment Distinguishes CAS 899972-67-9 from All Literature-Characterized ATC Analogs
Comprehensive literature analysis reveals that no peer-reviewed publication or patent has reported biological data specifically for 5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide [1]. Among the characterized 5-amino-1,2,3-triazole-4-carboxamide (ATC) series, the N-(2-ethoxyphenyl) carboxamide moiety represents a distinct chemotype not found in any published anti-T. cruzi, antimicrobial, or PXR antagonist ATC lead compound [1][2][3]. The most closely related published analogs include N-(3-methoxyphenyl) and N-phenyl ATC derivatives, where the methoxy position alone dictates metabolic stability and hERG liability profiles [1]. The 2-ethoxy substitution in CAS 899972-67-9 introduces distinct steric and electronic properties (ortho-ethoxy vs. meta-methoxy) that are known in the ATC SAR to alter both target engagement and off-target profiles [1].
| Evidence Dimension | Carboxamide substituent identity and published characterization status |
|---|---|
| Target Compound Data | N-(2-ethoxyphenyl) carboxamide; no published biological data |
| Comparator Or Baseline | N-(3-methoxyphenyl) ATC analogs: characterized in anti-T. cruzi assays (e.g., compound 11, pEC50 ~7.4); N-phenyl ATC analogs: activity reported but variable metabolic stability [1] |
| Quantified Difference | Not quantifiable for CAS 899972-67-9 due to absence of direct experimental data. Structural difference: ortho-ethoxy vs. meta-methoxy substitution pattern. |
| Conditions | No assay data available for the target compound. Comparator data from T. cruzi intracellular infection model in VERO cells [1]. |
Why This Matters
The unique 2-ethoxyphenyl amide group in CAS 899972-67-9 occupies an unexplored region of ATC chemical space, making it a valuable probe for novel SAR exploration where meta-methoxy or unsubstituted phenyl analogs have already been extensively characterized.
- [1] Brand S, Ko EJ, Viayna E, et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. J Med Chem. 2017;60(17):7284-7299. doi:10.1021/acs.jmedchem.7b00463 View Source
- [2] Pokhodylo N, Manko N, Finiuk N, et al. Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. J Mol Struct. 2021;1246:131146. doi:10.1016/j.molstruc.2021.131146 View Source
- [3] Li Y, Lin W, Chai SC, et al. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022;65(24):16829-16859. doi:10.1021/acs.jmedchem.2c01640 View Source
